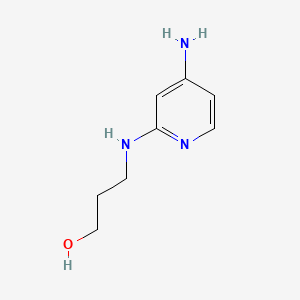

3-((4-Aminopyridin-2-yl)amino)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-aminopyridin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-2-4-11-8(6-7)10-3-1-5-12/h2,4,6,12H,1,3,5H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXJHPHEACJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734263 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247787-12-7 | |

| Record name | 3-[(4-Aminopyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol

This guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3-((4-Aminopyridin-2-yl)amino)propan-1-ol. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. The strategic incorporation of a 4-aminopyridine core, a known pharmacophore, with a flexible propanolamine side chain presents a scaffold with potential for diverse biological activities. This document will detail a robust synthetic protocol, rooted in fundamental principles of organic chemistry, and a thorough characterization workflow to ensure the identity and purity of the synthesized compound.

I. Strategic Approach to Synthesis: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a good leaving group at an activated position.

Causality of the Synthetic Design

The pyridine ring is electron-deficient, and this effect is most pronounced at the C2 and C4 positions.[1] The placement of a halogen, such as chlorine, at the C2 position renders it susceptible to attack by a nucleophile. The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.[1] The 4-amino group, being an electron-donating group, might slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the activation provided by the C2-chloro substituent is sufficient to drive the reaction forward. 3-Amino-1-propanol is selected as the nucleophile, with the primary amine being more nucleophilic than the hydroxyl group, ensuring the desired C-N bond formation.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Chloro-4-aminopyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-Amino-1-propanol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Target_Molecule" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Chloro-4-aminopyridine" -> "Reaction" [label="Electrophile"]; "3-Amino-1-propanol" -> "Reaction" [label="Nucleophile"]; "Reaction" [label="SNAr Reaction\n(Heat, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" -> "Target_Molecule"; } Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography to ensure high purity.

Materials and Reagents:

-

2-Chloro-4-aminopyridine

-

3-Amino-1-propanol

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq).

-

Solvent and Reagents Addition: Add DMF to dissolve the starting material. To this solution, add 3-amino-1-propanol (1.2 eq) followed by DIPEA (2.0 eq). The use of an excess of the amine and a non-nucleophilic base is to drive the reaction to completion and to scavenge the HCl byproduct, respectively.[2]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities. Follow this with a wash with brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or viscous oil.

II. Comprehensive Characterization of the Synthesized Compound

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized this compound. The following sections detail the expected outcomes from these analyses based on the known spectroscopic properties of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propanolamine side chain.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-6 | ~7.8-8.0 | d | 1H | Located ortho to the ring nitrogen, thus deshielded. |

| Pyridine H-5 | ~6.3-6.5 | dd | 1H | Coupled to both H-6 and H-3. |

| Pyridine H-3 | ~5.8-6.0 | d | 1H | Shielded by the two amino groups. |

| -NH- (side chain) | Broad singlet | 1H | Exchangeable with D₂O. | |

| -CH₂-N (side chain) | ~3.3-3.5 | t | 2H | Adjacent to the amino group. |

| -CH₂-CH₂-CH₂- | ~1.7-1.9 | p | 2H | Methylene group in the middle of the chain. |

| -CH₂-OH (side chain) | ~3.6-3.8 | t | 2H | Adjacent to the hydroxyl group. |

| -OH (side chain) | Broad singlet | 1H | Exchangeable with D₂O. | |

| -NH₂ (on ring) | Broad singlet | 2H | Exchangeable with D₂O. |

Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.[3][4]

Expected ¹³C NMR Spectral Data:

The carbon NMR will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-2 | ~158-160 | Attached to two nitrogen atoms. |

| Pyridine C-4 | ~150-152 | Attached to the amino group. |

| Pyridine C-6 | ~148-150 | Alpha to the ring nitrogen. |

| Pyridine C-5 | ~105-107 | Beta to the ring nitrogen and influenced by the amino groups. |

| Pyridine C-3 | ~95-97 | Shielded by the adjacent amino groups. |

| -CH₂-N (side chain) | ~40-42 | Carbon attached to nitrogen. |

| -CH₂-CH₂-CH₂- | ~30-32 | Aliphatic methylene carbon. |

| -CH₂-OH (side chain) | ~60-62 | Carbon attached to the hydroxyl group. |

Predicted chemical shifts are based on known values for substituted pyridines and aliphatic alcohols/amines.[5]

dot graph "NMR_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

mol [label=<

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (alcohol) | 3200-3600 | Broad |

| N-H Stretch (amines) | 3100-3500 | Medium, can be sharp or broad |

| C-H Stretch (aromatic) | 3000-3100 | Sharp |

| C-H Stretch (aliphatic) | 2850-2960 | Medium to strong |

| C=N, C=C Stretch (pyridine ring) | 1580-1650 | Strong |

| N-H Bend (amines) | 1500-1600 | Medium |

| C-O Stretch (alcohol) | 1050-1150 | Strong |

| C-N Stretch (amines) | 1250-1350 | Medium to strong |

The presence of both broad O-H and N-H stretching bands in the high-frequency region is a key characteristic of the target molecule.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of C₈H₁₃N₃O is 167.21 g/mol . The mass spectrum should show a molecular ion peak at m/z = 167.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (•OH, 17 amu) to give a fragment at m/z = 150.

-

Alpha-cleavage of the propanol side chain, leading to the loss of CH₂OH (31 amu) resulting in a fragment at m/z = 136.

-

Cleavage of the C-C bond adjacent to the amino group on the side chain.

-

Fragmentation of the pyridine ring, though this is generally less favorable due to its aromatic stability.[9][10]

-

III. Conclusion and Future Directions

This technical guide outlines a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. The proposed nucleophilic aromatic substitution reaction is a high-yielding and well-understood transformation in heterocyclic chemistry. The detailed characterization workflow, including NMR, IR, and MS, provides a robust framework for verifying the identity and purity of the synthesized compound.

The availability of this well-characterized molecule will enable researchers in drug discovery to explore its potential as a scaffold for the development of new therapeutic agents. Future work could involve the derivatization of the primary amino group on the pyridine ring or the hydroxyl group on the side chain to generate a library of analogues for structure-activity relationship (SAR) studies.

IV. References

-

Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. [Link]

-

Process for the synthesis of n-alkyl-4-pyridinamines. Google Patents.

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

-

Amination of 2-halopyridines. [a]. ResearchGate. [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. American Chemical Society. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

-

Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

-

The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Royal Society of Chemistry. [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

-

Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 6. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Characterization of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol

Abstract

Novel chemical entities are the bedrock of modern drug discovery, yet their progression from promising leads to clinical candidates is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. This technical guide provides a comprehensive framework for the characterization of this compound, a heterocyclic compound with structural motifs of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a procedural and interpretive whitepaper for researchers. It details the requisite experimental methodologies for determining critical physicochemical parameters, explains the theoretical underpinnings of these properties, and contextualizes their impact on a compound's pharmacokinetic profile and overall developability. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to building a robust, data-driven foundation for new chemical entities.

Introduction and Molecular Overview

The journey of a drug from laboratory bench to patient bedside is a multi-parameter optimization problem. While pharmacological potency is the initial focus, the ultimate success of a therapeutic agent is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic behaviors are, in turn, governed by a set of fundamental physicochemical properties.[1][2] The molecule this compound (CAS Number: 1247787-12-7) presents a compelling case study for such characterization.[3][4][5][6] Its structure, featuring a substituted aminopyridine ring, contains key functional groups—aromatic amines, a secondary amine, and a primary alcohol—that will dictate its behavior in biological systems.

This guide provides a holistic strategy for elucidating the physicochemical profile of this compound. We will explore the theoretical importance and provide detailed, field-proven protocols for the experimental determination of its core properties: ionization constant (pKa), lipophilicity (logP/logD), aqueous solubility, and melting point.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1247787-12-7 | [3][4] |

| Molecular Formula | C₈H₁₃N₃O | [3][5][6] |

| Molecular Weight | 167.21 g/mol | [6] |

| Chemical Structure |  | - |

Preliminary 'Drug-Likeness' Assessment: Lipinski's Rule of Five

Before embarking on extensive experimental work, a preliminary computational assessment can provide valuable insights into the potential of a compound to become an orally active drug. Lipinski's Rule of Five serves as a foundational guideline for this purpose, flagging molecules that may have future issues with absorption or permeation.[7][8][9][10][11] The rule is based on the observation that most successful oral drugs are relatively small and moderately lipophilic.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Lipinski Parameter | Rule | Calculated Value | Compliance |

| Molecular Weight | < 500 Daltons | 167.21 Da | Yes |

| LogP (Lipophilicity) | < 5 | Prediction Required | To be determined |

| Hydrogen Bond Donors | ≤ 5 (sum of -OH and -NH) | 3 (two -NH₂, one -OH) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 (sum of N and O atoms) | 4 (three N, one O) | Yes |

Interpretation: The molecule comfortably adheres to three of the four core Lipinski rules. Its low molecular weight and appropriate number of hydrogen bond donors and acceptors are favorable for oral bioavailability. The remaining critical parameter, LogP, requires experimental determination or robust computational prediction to complete this initial assessment. A value below 5 is anticipated to be necessary for good absorption.[9][11]

Ionization Constant (pKa): The Master Variable

The pKa is arguably the most influential physicochemical property, as it dictates the charge state of a molecule at a given pH.[12][13] This, in turn, profoundly impacts solubility, permeability, target binding, and formulation.[14][15][16] For this compound, we anticipate multiple pKa values due to the presence of several ionizable groups: the basic pyridine ring nitrogen, the exocyclic amino group, and the secondary amine. Understanding these values is crucial for predicting its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.[15]

Experimental Protocol: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration is the gold-standard method for pKa determination. It directly measures the pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the pH at which 50% of an ionizable group is protonated or deprotonated—the definition of pKa.

Methodology:

-

Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a known volume (e.g., 50 mL) of 0.15 M aqueous KCl. If aqueous solubility is limited, a co-solvent like methanol or DMSO may be used, but the resulting pKa is an apparent pKa (pₐKa) and must be noted.

-

Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

-

Titration (Basic pKa): Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of titrant. Stir the solution continuously.

-

Titration (Acidic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of 0.1 M NaOH to identify any acidic pKa values (unlikely to be significant for this molecule, but necessary for completeness).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the mid-point of each equivalence point (buffer region) on the titration curve. Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to accurately determine the equivalence points.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP & logD): Gauging Membrane Permeability

Lipophilicity, the "oil-loving" nature of a compound, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[7] It is quantified by the partition coefficient (P) between an organic solvent (typically n-octanol) and an aqueous phase.[17]

-

LogP: The logarithm of the partition coefficient for the neutral species of the molecule.

-

LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For an ionizable compound, logD is the more physiologically relevant parameter.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

Causality: The shake-flask method is a direct and definitive way to measure the partitioning of a compound between two immiscible phases.[17][18] It relies on allowing the system to reach equilibrium and then quantifying the compound's concentration in each phase.

Methodology:

-

Phase Preparation: Prepare pH-buffered aqueous solutions (e.g., phosphate buffer for pH 7.4 to determine logD₇.₄). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

-

Partitioning: In a glass vial, combine a known volume of the compound's aqueous solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous). To determine logP, the experiment must be conducted at a pH where the compound is fully neutral.

Caption: The shake-flask workflow for experimental logD determination.

Aqueous Solubility: A Prerequisite for Efficacy

A drug must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, formulation difficulties, and unreliable in vitro assay results.[19][20][21] Solubility is often pH-dependent for ionizable compounds; therefore, it should be assessed at multiple relevant pH values (e.g., pH 2.0, 6.5, 7.4).

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

Causality: Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for late-stage development and formulation.[22][23] This method ensures that the solution is fully saturated with the compound by incubating an excess of the solid material over an extended period.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 7.4 phosphate-buffered saline).

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Reporting: Report the solubility in units such as µg/mL or µM at the specified pH and temperature.

Caption: Protocol for determining thermodynamic aqueous solubility.

Melting Point: Indicator of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a sharp, narrow temperature range.[24] A depressed and broadened melting range is a strong indicator of impurities.[25] Furthermore, melting point data is critical for assessing the solid-state stability of a compound and can reveal the existence of different crystalline forms (polymorphs), which can have different solubilities and bioavailabilities.[21]

Experimental Protocol: Capillary Melting Point Determination

Causality: This technique relies on the visual observation of phase change as a small, packed sample is heated at a controlled rate.[25][26] Its simplicity and reliability make it a fundamental test for compound identity and purity in any chemistry lab.

Methodology:

-

Sample Preparation: Ensure the compound is a fine, dry powder. Tap the open end of a glass capillary tube into the powder to collect a small amount.

-

Packing: Tap the sealed end of the capillary on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[27]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time during the precise measurement. Let the apparatus cool.

-

Precise Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[27]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (≤ 2°C).

Caption: Standard procedure for capillary melting point determination.

Synthesis of Physicochemical Data

No single property tells the whole story. The power of this analysis lies in integrating the individual data points to build a holistic profile of the molecule. The interplay between pKa, logD, and solubility is particularly crucial.

Caption: Interrelation of physicochemical properties and their impact on ADME.

A low pKa for a basic group means it will be protonated (charged) in the acidic stomach, which can increase solubility but decrease passive diffusion across the gut wall. As it moves to the more neutral pH of the intestine, the fraction of the neutral species increases, favoring absorption. The logD at this pH then becomes the dominant factor for membrane permeation. This integrated understanding allows scientists to anticipate challenges and design rational strategies for formulation or structural modification.

Conclusion

The systematic physicochemical characterization of a new chemical entity like this compound is not a perfunctory exercise; it is a foundational pillar of successful drug development. By applying the rigorous experimental protocols detailed in this guide for determining pKa, logD, solubility, and melting point, researchers can build a comprehensive data package. This profile enables informed decision-making, helps to identify and mitigate potential development risks early, and ultimately increases the probability of advancing a compound with a higher likelihood of clinical success. This proactive, data-driven approach is indispensable for navigating the complex path from a promising molecule to a transformative medicine.

References

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

-

Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

Baumann, M., & Bax, B. D. (2014). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. Retrieved from [Link]

-

Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. Retrieved from [Link]

-

Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Retrieved from [Link]

-

Al-Iraqi, M. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Chemsigma. (n.d.). 3-(4-aminopyridin-2-ylamino)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Aminopyridin-3-yl)propan-1-ol. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Leavens, W. J., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Pion Inc. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds. YouTube. Retrieved from [Link]

-

Gębka, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(5-Aminopyridin-2-yl)-ethylamino]propan-1-ol. Retrieved from [Link]

-

Krol, L. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. Retrieved from [Link]

-

ResearchGate. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. a2bchem.com [a2bchem.com]

- 4. 1247787-12-7|this compound|BLD Pharm [bldpharm.com]

- 5. 3-(4-aminopyridin-2-ylamino)propan-1-ol [1247787-12-7] | Chemsigma [chemsigma.com]

- 6. molcore.com [molcore.com]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 10. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. What is pKa and how is it used in drug development? [pion-inc.com]

- 13. drughunter.com [drughunter.com]

- 14. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijirss.com [ijirss.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. pacelabs.com [pacelabs.com]

- 22. Aqueous Solubility Assay - Enamine [enamine.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. nano-lab.com.tr [nano-lab.com.tr]

- 25. resolvemass.ca [resolvemass.ca]

- 26. westlab.com [westlab.com]

- 27. thinksrs.com [thinksrs.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Investigating 3-((4-Aminopyridin-2-yl)amino)propan-1-ol

The field of neuropharmacology is in a constant search for novel molecular entities that can modulate ion channel function with greater specificity and improved therapeutic indices. Within this landscape, 4-aminopyridine (4-AP) has carved out a significant niche as a potassium channel blocker, with clinical applications in treating conditions such as multiple sclerosis.[1][2] However, the therapeutic window of 4-AP is narrow, and its use is associated with a range of side effects, necessitating the exploration of derivatives with potentially superior pharmacological profiles.

This technical guide focuses on the hypothetical mechanism of action of a specific 4-AP derivative, this compound. While direct experimental data for this compound is not yet available in the public domain, its structural similarity to 4-AP allows for a scientifically grounded extrapolation of its likely biological activity. This document will, therefore, serve as a roadmap for researchers, outlining the presumed mechanism of action, the key experiments required for its validation, and the potential therapeutic implications.

Part 1: The Core Directive - A Proposed Mechanistic Framework

Based on the well-established pharmacology of 4-aminopyridine, it is hypothesized that This compound acts as a voltage-gated potassium (Kv) channel blocker. The core of its action is presumed to be the blockade of these channels, leading to a prolongation of the action potential duration in neurons. This, in turn, enhances the influx of calcium ions at the presynaptic terminal, thereby increasing the release of neurotransmitters.[1][2]

The key structural features of the molecule inform this hypothesis:

-

The 4-Aminopyridine Core: This pharmacophore is the primary driver of the potassium channel blocking activity. The amino group at the 4-position is crucial for its interaction with the pore of the Kv channel.

-

The 2-((3-hydroxypropyl)amino) Substituent: This side chain is expected to modulate the physicochemical and pharmacokinetic properties of the parent 4-AP molecule. The propan-1-ol group introduces hydrophilicity, which could influence its solubility, distribution, and metabolism. Furthermore, the presence of this substituent may alter the binding affinity and selectivity for different Kv channel subtypes.

The following sections will delve into the experimental strategies required to test and validate this proposed mechanism of action.

Part 2: Scientific Integrity & Logic - A Roadmap for Mechanistic Validation

As a Senior Application Scientist, the approach to elucidating the mechanism of action of a novel compound must be systematic and self-validating. The following experimental workflow is designed to provide a comprehensive understanding of the pharmacological properties of this compound.

Experimental Workflow: From Target Engagement to Cellular Effects

Caption: A logical workflow for the comprehensive mechanistic evaluation of this compound.

Detailed Experimental Protocols

1. Primary Target Screening: Identifying the Molecular Target(s)

-

Objective: To determine the binding profile of this compound against a panel of known ion channels, with a focus on voltage-gated potassium channels.

-

Methodology:

-

Utilize a commercial ion channel screening service (e.g., Eurofins, Charles River) that employs automated patch-clamp or high-throughput fluorescence-based assays.

-

Screen the compound at a concentration of 10 µM against a panel of at least 40 different ion channels, including subtypes of Kv, Nav, Cav, and TRP channels.

-

Include 4-aminopyridine as a positive control.

-

Analyze the percentage of inhibition or activation for each channel.

-

-

Expected Outcome: Identification of the primary molecular target(s) of the compound, with the expectation of significant activity against one or more Kv channel subtypes.

2. Binding Affinity and Kinetics: Quantifying Target Engagement

-

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of the compound for its primary target(s).

-

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target Kv channel protein on a sensor chip.

-

Flow different concentrations of this compound over the chip and measure the change in the refractive index, which is proportional to the binding.

-

Fit the association and dissociation curves to a suitable binding model to calculate the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (Kd).

-

-

Expected Outcome: Quantitative data on the binding affinity and residence time of the compound at its target, providing insights into its potency and duration of action at the molecular level.

3. Functional Characterization: Assessing the Physiological Effect

-

Objective: To confirm that the binding of the compound to the Kv channel results in a functional block and to evaluate its downstream effects on neuronal activity.

-

Methodology (Electrophysiology - Whole-Cell Patch-Clamp):

-

Culture a cell line expressing the target Kv channel (e.g., CHO or HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure the potassium currents in the absence and presence of varying concentrations of the compound.

-

Construct a dose-response curve and calculate the IC50 value for channel blockade.

-

-

Methodology (Neurotransmitter Release Assay):

-

Use primary neuronal cultures or synaptosomes.

-

Pre-load the neurons with a radiolabeled or fluorescent neurotransmitter (e.g., [3H]-glutamate).

-

Depolarize the neurons with a high potassium solution in the presence and absence of the compound.

-

Measure the amount of neurotransmitter released into the supernatant.

-

-

Expected Outcome: Confirmation of the functional blockade of the target Kv channel and evidence of enhanced neurotransmitter release, linking the molecular action to a physiological response.

Data Presentation: A Hypothetical Comparison

To illustrate the potential advancements of this derivative, the following table presents hypothetical data comparing this compound to its parent compound, 4-aminopyridine.

| Parameter | 4-Aminopyridine | This compound (Hypothetical) | Rationale for Improvement |

| Kv1.2 IC50 (µM) | 100 | 25 | The substituent may enhance binding affinity. |

| Kv3.1 IC50 (µM) | 50 | 150 | The substituent may introduce selectivity. |

| Aqueous Solubility (mg/mL) | 25 | 75 | The hydroxyl group increases hydrophilicity. |

| Blood-Brain Barrier Permeability (LogBB) | 0.5 | 0.2 | Increased hydrophilicity may reduce CNS penetration, potentially lowering seizure risk. |

| In Vivo Efficacy (Model X) | Effective Dose: 1 mg/kg | Effective Dose: 0.5 mg/kg | Improved potency and pharmacokinetics could lead to lower effective doses. |

Part 3: Visualization & Formatting - Illustrating the Mechanism

Signaling Pathway: From Channel Blockade to Neurotransmitter Release

Caption: The proposed signaling cascade initiated by the blockade of presynaptic Kv channels.

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound, based on its structural relationship to the well-characterized potassium channel blocker, 4-aminopyridine. The proposed mechanism centers on the blockade of voltage-gated potassium channels, leading to enhanced neurotransmitter release. A comprehensive experimental workflow has been detailed to rigorously test this hypothesis, from initial target identification to in vivo validation.

The key to unlocking the therapeutic potential of this novel compound lies in a thorough and systematic investigation of its pharmacological profile. The insights gained from the proposed experiments will not only elucidate its precise mechanism of action but also pave the way for its potential development as a next-generation therapy for neurological disorders.

References

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia, 66(2), 59-66. [Link][1]

-

4-Aminopyridine - Wikipedia. (n.d.). Retrieved from [Link][2]

Sources

3-((4-Aminopyridin-2-yl)amino)propan-1-ol structure-activity relationship (SAR) studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol Derivatives

Authored by a Senior Application Scientist

Abstract

The 4-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile template for designing ligands against a multitude of biological targets, including protein kinases and ion channels. This guide focuses on the specific chemical entity, this compound, and its analogs. We will dissect its structure to understand the contribution of each molecular fragment to biological activity, explore its mechanism of action against key therapeutic targets, and provide a comprehensive analysis of its structure-activity relationship (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The 2,4-Disubstituted Pyridine Scaffold

The aminopyridine core is a bioisostere of the purine scaffold, enabling it to effectively compete with endogenous ligands like ATP at the active sites of enzymes, particularly protein kinases.[1] Kinase deregulation is a well-established driver of oncogenesis, making kinase inhibitors a major class of antitumoral drugs.[1] The specific substitution pattern of this compound, featuring a 4-amino group and a 2-aminoalkanol side chain, provides a unique combination of hydrogen bonding capabilities and conformational flexibility, making it an excellent starting point for inhibitor design. While this scaffold is prominent in kinase inhibition, the 4-aminopyridine moiety itself is also a known blocker of voltage-gated potassium (K+) channels, a mechanism used to treat symptoms of multiple sclerosis.[2][3][4][5] This dual potential underscores the importance of detailed SAR studies to achieve target selectivity.

This guide will deconstruct the SAR of this scaffold by examining modifications at three key positions:

-

The 4-Aminopyridine Core: Substitutions on the aromatic ring.

-

The 2-Amino Linker: Alterations to the linking nitrogen atom.

-

The Propan-1-ol Side Chain: Variations in length, termination, and complexity.

By understanding how subtle chemical changes influence biological activity, we can rationally design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Primary Biological Targets & Mechanism of Action

Derivatives based on the 2-aminopyridine scaffold have demonstrated potent inhibitory activity against several classes of protein kinases, which are critical regulators of cellular signaling. The abnormal activation of these kinases is frequently implicated in diseases like cancer and autoimmune disorders.

Janus Kinase (JAK) Family

The JAK-STAT signaling cascade is central to immune response and cell growth.[6] Dysregulation of JAK2, in particular, is a hallmark of myeloproliferative neoplasms (MPNs).[7] The 2-aminopyridine scaffold has proven highly effective in generating potent and selective JAK2 inhibitors.[7]

Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors. The pyridine nitrogen and the 4-amino group form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The side chain at the 2-position extends into a more variable region of the active site, and modifications here are key to achieving selectivity over other kinases, such as JAK1 and JAK3.[7]

General Synthesis Protocol for 2-Amino-Substituted Analogs

A common method for synthesizing the target scaffold involves the nucleophilic aromatic substitution of a 2-halo-4-aminopyridine precursor with the desired amino-alcohol side chain.

Objective: To synthesize this compound.

Materials:

-

2-Chloro-4-aminopyridine

-

3-Aminopropan-1-ol

-

Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as solvent

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Standard purification equipment (silica gel column chromatography, HPLC)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 2-chloro-4-aminopyridine (1.0 eq).

-

Addition of Amine: Add 3-aminopropan-1-ol (1.2 - 1.5 eq).

-

Solvent and Base: Add NMP to dissolve the reagents, followed by the addition of DIPEA (2.0 - 3.0 eq).

-

Heating: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired this compound.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure kinase activity.

Objective: To determine the IC50 value of a test compound against JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Biotinylated peptide substrate (e.g., Ulight-JAK-1tide)

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-PY20)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

Test compounds serially diluted in DMSO

-

Low-volume 384-well assay plates

-

HTRF-compatible plate reader

Step-by-Step Procedure:

-

Compound Plating: Dispense serially diluted test compounds into the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Enzyme/Substrate Addition: Prepare a master mix containing JAK2 enzyme and the biotinylated peptide substrate in assay buffer. Add this mix to all wells.

-

Initiation of Reaction: Prepare an ATP solution in assay buffer at a concentration close to its Km for the enzyme. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mix containing the Eu-PY20 antibody and streptavidin-XL665 in detection buffer. This mix will bind to the phosphorylated substrate. Incubate for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF plate reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm). Plot the percent inhibition (derived from the ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and druggable starting point for the development of inhibitors targeting a range of disease-relevant proteins. The SAR is well-defined: the 4-amino group serves as a critical anchor, the 2-amino linker provides proper orientation, and the side chain is the primary determinant of potency and selectivity. Future research should focus on leveraging this understanding to design compounds with novel mechanisms of action, such as allosteric inhibitors, or to develop covalent inhibitors by incorporating a reactive warhead on the side chain. Furthermore, optimizing the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent inhibitors into clinically successful therapeutics. [8]

References

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link]

-

Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Taylor & Francis Online. Available at: [Link]

-

4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. PubMed. Available at: [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available at: [Link]

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. Available at: [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]

-

2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. PubMed. Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Available at: [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. SciSpace. Available at: [Link]

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]

-

In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. National Institutes of Health. Available at: [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Available at: [Link]

-

Synthesis and members of 3-aminopyridin-2-one based fragment library... ResearchGate. Available at: [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. Available at: [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Available at: [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. arphahub.com. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

-

3-(4-Aminopyridin-3-yl)propan-1-ol. PubChem. Available at: [Link]

-

Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]

-

4-Aminopyridine. Wikipedia. Available at: [Link]

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol: A Preformulation Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a potential drug candidate from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its solubility and stability. These intrinsic physicochemical properties govern a molecule's bioavailability, manufacturability, and shelf-life, ultimately dictating its success or failure. This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 3-((4-Aminopyridin-2-yl)amino)propan-1-ol. While specific experimental data for this molecule is not yet publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the essential theoretical considerations, proven experimental protocols, and data interpretation strategies necessary for a thorough preformulation assessment. We will delve into the "why" behind the "how," offering insights grounded in years of field experience to empower researchers in their drug development endeavors.

Introduction: The Critical Role of Preformulation Studies

In the landscape of drug development, the preformulation stage is a pivotal checkpoint. It is here that we move beyond the initial biological activity of a molecule and begin to understand its potential as a drug product. Two of the most fundamental questions we must answer are: "How well does it dissolve?" and "How long does it last?" The answers to these questions for this compound will inform every subsequent step, from formulation design to clinical trial execution.

The structure of this compound, featuring a hydrophilic aminopyridine moiety and a flexible propanol chain, suggests a degree of aqueous solubility. However, the presence of multiple nitrogen atoms also introduces the potential for pH-dependent solubility and susceptibility to specific degradation pathways. A meticulous and systematic approach to characterizing these properties is therefore paramount.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but rather a multifaceted property influenced by a variety of environmental factors. A comprehensive solubility profile is essential for developing a formulation that ensures adequate drug exposure.[1][2] The objective is to have the active pharmaceutical ingredient (API) dissolved so it can effectively move from the formulation to the site of action.[1]

Theoretical Considerations: A Look at the Structure

The chemical structure of this compound provides initial clues to its solubility behavior. The presence of primary and secondary amine groups, as well as a hydroxyl group, suggests the potential for hydrogen bonding with water, which would enhance aqueous solubility. The aminopyridine ring system can also be protonated, leading to pH-dependent solubility.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves a systematic approach, typically starting with simple assessments and progressing to more detailed characterization.

Figure 1: A streamlined workflow for comprehensive solubility profiling of a new chemical entity.

Detailed Experimental Protocols

This conventional method determines the equilibrium solubility of a compound, which is crucial for understanding its behavior at saturation.[2]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, buffers of different pH).

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and separate the undissolved solid from the saturated solution using centrifugation or filtration.

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Given the presence of basic nitrogen atoms, the solubility of this compound is expected to be pH-dependent. The pH-solubility profile should be determined over a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[3]

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering the target pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the shake-flask method as described above in each of these buffers.

-

Data Visualization: Plot the determined solubility as a function of pH to generate the pH-solubility profile.

Data Presentation: Summarizing Solubility Findings

Quantitative solubility data should be presented in a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Insert Experimental Value] |

| pH 1.2 Buffer | 37 | [Insert Experimental Value] |

| pH 4.5 Buffer | 37 | [Insert Experimental Value] |

| pH 6.8 Buffer | 37 | [Insert Experimental Value] |

| pH 7.4 Buffer | 37 | [Insert Experimental Value] |

| Simulated Gastric Fluid (SGF) | 37 | [Insert Experimental Value] |

| Simulated Intestinal Fluid (SIF) | 37 | [Insert Experimental Value] |

| Ethanol | 25 | [Insert Experimental Value] |

| Propylene Glycol | 25 | [Insert Experimental Value] |

Table 1: A template for summarizing the solubility data of this compound in various media.

Stability Profiling: Ensuring a Robust Drug Substance

A stability-indicating assay method is a validated analytical technique that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[4] These methods are crucial for ensuring the quality, safety, and efficacy of a drug product throughout its lifecycle.[4]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a cornerstone of stability assessment.[5][6] It involves subjecting the API to harsh conditions to accelerate its degradation, thereby providing insights into its potential degradation pathways and helping to develop a stability-indicating analytical method.[5] The goal is to achieve a target degradation of 5-20% of the API.[7]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. who.int [who.int]

- 4. royed.in [royed.in]

- 5. biomedres.us [biomedres.us]

- 6. ajrconline.org [ajrconline.org]

- 7. chromatographyonline.com [chromatographyonline.com]

3-((4-Aminopyridin-2-yl)amino)propan-1-ol NMR and mass spectrometry data

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization of 3-((4-Aminopyridin-2-yl)amino)propan-1-ol

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its molecular structure, comprising a di-substituted pyridine ring and a flexible propanol side chain, presents a unique spectroscopic fingerprint. Accurate structural elucidation and confirmation are paramount for any research or development endeavor involving this compound. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by authoritative references.

The molecular formula of the compound is C₈H₁₃N₃O, and its molecular weight is 167.21 g/mol .[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed and predicted spectral characteristics.

Molecular Structure and Spectroscopic Implications

The key to interpreting spectral data lies in a thorough understanding of the molecule's structure. Below is the structure of this compound with atoms numbered for unambiguous NMR assignment.

Caption: Structure of this compound with numbering.

This structure features several key environments that will be distinguishable by NMR:

-

Aromatic System: A pyridine ring with three distinct protons (H3, H5, H6) and five carbons. The electron-donating amino groups significantly influence the chemical shifts of these atoms.

-

Aliphatic Chain: A three-carbon propanol chain with chemically non-equivalent methylene (-CH₂-) groups.

-

Exchangeable Protons: A primary amine (-NH₂), a secondary amine (-NH-), and a primary alcohol (-OH) proton, whose signals are sensitive to solvent, concentration, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments would provide a complete structural assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environment, and the connectivity between neighboring protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H6 | ~7.5 - 7.7 | d | 1H | J = ~5-6 Hz | Located ortho to the ring nitrogen, this proton is deshielded. It couples with H5.[4] |

| H5 | ~5.8 - 6.0 | dd | 1H | J = ~5-6 Hz, ~2 Hz | Coupled to both H6 and H3. The strong electron-donating effect of the C4-NH₂ group shifts this proton significantly upfield.[5] |

| H3 | ~5.6 - 5.8 | d | 1H | J = ~2 Hz | Located between two electron-donating amino groups, this proton is the most shielded of the aromatic protons. It shows a small coupling to H5. |

| C2-NH | ~6.5 - 7.0 | t | 1H | J = ~5-6 Hz | The chemical shift is variable. It couples to the adjacent C1' methylene protons, appearing as a triplet. |

| C4-NH₂ | ~5.0 - 5.5 | s (br) | 2H | - | Appears as a broad singlet due to quadrupole broadening and exchange. Its position is solvent-dependent.[6] |

| C3'-OH | ~4.4 - 4.8 | t | 1H | J = ~5 Hz | This hydroxyl proton couples to the C3' methylene protons. The signal may broaden or disappear upon D₂O exchange. |

| C3'-H₂ | ~3.4 - 3.6 | q | 2H | J = ~6-7 Hz, ~5 Hz | Deshielded by the adjacent oxygen atom. It is coupled to both the C2' methylene protons and the OH proton. |

| C1'-H₂ | ~3.1 - 3.3 | q | 2H | J = ~6-7 Hz | Deshielded by the adjacent nitrogen atom. It is coupled to both the C2' methylene protons and the NH proton. |

| C2'-H₂ | ~1.6 - 1.8 | p | 2H | J = ~6-7 Hz | The most shielded aliphatic proton, coupled to the protons on C1' and C3', appearing as a pentet or multiplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it slows down the exchange rate of N-H and O-H protons, allowing for their observation and coupling.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C2 | ~160 - 162 | The carbon atom bonded to two nitrogen atoms is significantly deshielded.[7][8] |

| C4 | ~152 - 154 | The carbon bonded to the primary amino group is also strongly deshielded. |

| C6 | ~148 - 150 | The α-carbon to the ring nitrogen is deshielded compared to benzene.[4][9] |

| C5 | ~105 - 107 | This carbon is shielded by the strong electron-donating effects of both amino groups. |

| C3 | ~95 - 98 | As the carbon ortho to both amino groups, this is expected to be the most shielded aromatic carbon. |

| C3' | ~58 - 60 | The carbon bearing the hydroxyl group is the most deshielded aliphatic carbon.[10] |

| C1' | ~40 - 42 | The carbon adjacent to the secondary amine nitrogen. |

| C2' | ~30 - 33 | The central methylene carbon of the propanol chain, expected to be the most shielded. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse angle.

-

Set a relaxation delay of 2-5 seconds to ensure quantitative data for quaternary carbons is not required.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).[11]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis. For this compound, Electron Ionization (EI) would be a common technique.

Expected Mass Spectrum Data (EI):

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 167. This corresponds to the intact molecule with one electron removed, [C₈H₁₃N₃O]⁺•.

Key Fragmentation Pathways

The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral losses. The presence of nitrogen and oxygen atoms directs the fragmentation pathways, primarily through alpha-cleavage.[12][13]

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Expected Key Fragments:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 167 | [C₈H₁₃N₃O]⁺• | Molecular Ion (M⁺•) |

| 136 | [C₈H₁₂N₃]⁺ | α-cleavage with loss of the •CH₂OH radical. This is a highly probable fragmentation. |

| 122 | [C₇H₁₀N₃]⁺ | α-cleavage at the C2'-C3' bond with loss of the •C₂H₅O radical. |

| 94 | [C₅H₆N₂]⁺• | Cleavage of the C-N bond between the pyridine ring and the side chain, resulting in the 2,4-diaminopyridine radical cation. |

| 93 | [C₅H₅N₂]⁺ | Loss of a hydrogen atom from the m/z 94 fragment. |

| 31 | [CH₂OH]⁺ | A very common and often abundant fragment for primary alcohols resulting from α-cleavage.[12] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns, creating a spectral "fingerprint".[14]

-

Mass Analysis: Scan a mass range of m/z 20 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by calculating the mass differences between the molecular ion and major fragment peaks, correlating them with the loss of plausible neutral fragments.

Conclusion

The structural characterization of this compound can be comprehensively achieved through the synergistic application of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, with chemical shifts and coupling patterns that are highly characteristic of the substituted aminopyridine and propanol moieties. Mass spectrometry confirms the molecular weight and reveals key structural features through predictable fragmentation pathways, notably the α-cleavages directed by the amine and hydroxyl functional groups. This guide provides the foundational spectroscopic data and experimental rationale necessary for researchers to confidently identify and characterize this compound in their work.

References

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Magnetic Resonance in Chemistry.

- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 13C NMR spectrum.

- Glenn, D. F., & Edwards, W. B. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(7), 2167-2171.

- Patel, K. et al. (2014). Mass spectral study of pyridine derivative.

- Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1568.

- Sarkis, G. Y., & Al-Badri, T. H. (1981). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- Kamienski, B., & Krygowski, T. M. (1971). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.

- Gámez, F., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9139-9150.

- ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 1H NMR spectrum.

- Wikipedia. (n.d.). Pyridine.

- MolCore. (n.d.). This compound.

- Silva, A. M. S., et al. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.